2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

Catalog No.
S1545210
CAS No.
178896-77-0
M.F
C10H7F3N2O3
M. Wt
260.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]ace...

CAS Number

178896-77-0

Product Name

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

IUPAC Name

2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

InChI

InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3

InChI Key

IANAREFPKLOIAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F

The exact mass of the compound 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Agrochemical Industry

Pharmaceutical Industry

Radiotracer Synthesis

Medication for Acute Migraine

Synthesis of Trifluoromethyl Alkyl Ethers

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C₁₀H₇F₃N₂O₃. This compound features a complex structure characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. The acetonitrile functional group contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of significant interest in medicinal chemistry .

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Organic compounds with aromatic rings can be flammable [].
  • Reactivity: Nitro groups can make a molecule more reactive, increasing the risk of explosions under certain conditions.

The chemical behavior of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile includes several notable reactions:

  • Reduction: The nitro group can be reduced to form an amine using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Hydrolysis: The acetonitrile moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

These reactions are crucial for modifying the compound for specific applications or studying its biological activity.

The synthesis of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile typically involves several steps:

  • Nitration: A suitable precursor, such as 5-methoxy-4-(trifluoromethyl)phenol, is nitrated using a mixture of nitric acid and sulfuric acid.
  • Acetonitrile Introduction: The nitrated compound is then reacted with acetonitrile under appropriate conditions to form the final product.

Alternative synthetic routes may include variations in reaction conditions or the use of different starting materials to optimize yield and purity .

The unique structure of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile lends itself to various applications:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
  • Agrochemicals: Possible applications as a pesticide or herbicide owing to its chemical properties.
  • Materials Science: Utilized in developing novel materials due to its unique electronic properties .

Interaction studies involving 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile focus on its reactivity with biological targets such as enzymes and receptors. The presence of the nitro group allows for redox reactions that may lead to reactive intermediates capable of interacting with cellular components. Studies suggest that compounds with similar structures can exhibit varied interaction profiles based on their substituents, highlighting the importance of structural modifications in tailoring biological activity .

Several compounds share structural similarities with 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-nitro-4-(trifluoromethyl)benzoateLacks methoxy groupSimpler structure
Methyl 4-nitro-2-(trifluoromethyl)benzoateDifferent substitution patternVariation in position of nitro group
Methyl 2,4-bis(trifluoromethyl)benzoateContains two trifluoromethyl groupsEnhanced lipophilicity but reduced diversity

The uniqueness of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile lies in its combination of both methoxy and nitro groups along with a trifluoromethyl moiety, which influences its reactivity and potential applications significantly compared to these similar compounds. This combination may provide enhanced biological activity and distinct physicochemical properties that are advantageous in various fields .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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